Increased Lipophilicity (LogP) Versus the Des-Methyl Analog Drives Differential Membrane Partitioning
The target compound exhibits a computed LogP of 3.9, compared to an estimated LogP of ~3.2 for the des-methyl analog 3-(2-hydroxy-2,2-diphenylethyl)quinoxalin-2(1H)-one (CAS 645475-48-5) . The addition of a single methyl group at the benzylic position of the ethyl linker increases logP by approximately 0.7 units, predicting roughly a 5-fold increase in octanol–water partition coefficient. This magnitude of lipophilicity shift is sufficient to alter passive membrane permeability and non-specific protein binding in cellular assays [1].
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.9 (computed) |
| Comparator Or Baseline | 3-(2-hydroxy-2,2-diphenylethyl)quinoxalin-2(1H)-one (CAS 645475-48-5): LogP ~3.2 (estimated from des-methyl structure) |
| Quantified Difference | ΔLogP ≈ +0.7; ~5-fold higher theoretical partition coefficient |
| Conditions | Computed values using standard fragment-based prediction algorithms; exact measurement method not specified by data source |
Why This Matters
A LogP difference of 0.7 units translates to measurably different cellular permeability and tissue distribution, meaning the two compounds cannot be used interchangeably in cell-based assays without re-optimizing dosing concentrations.
- [1] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
